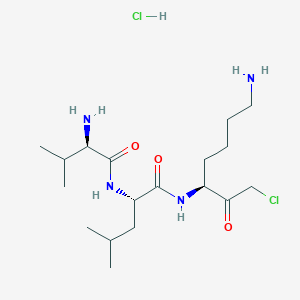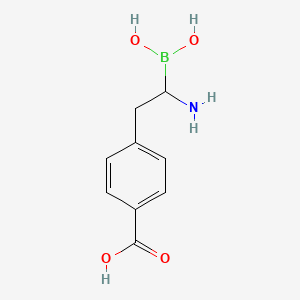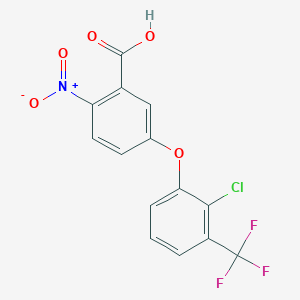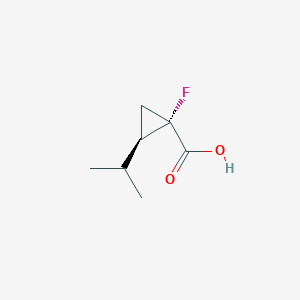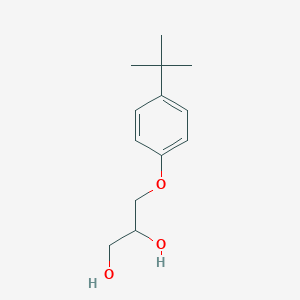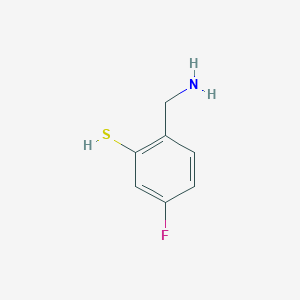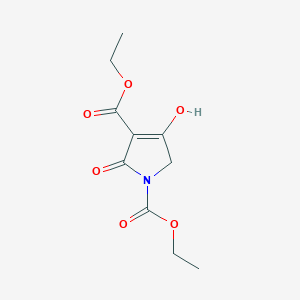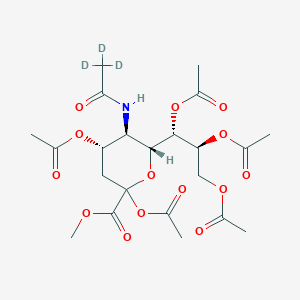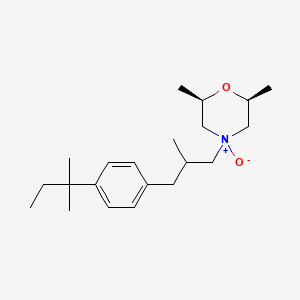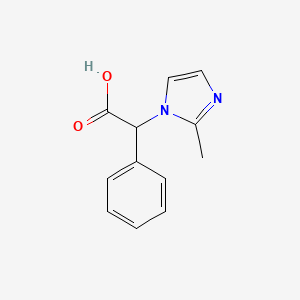![molecular formula C14H24F5IS B13411906 1-Iodo-9-[(4,4,5,5,5-pentafluoropentyl)thio]nonane](/img/structure/B13411906.png)
1-Iodo-9-[(4,4,5,5,5-pentafluoropentyl)thio]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-9-[(4,4,5,5,5-pentafluoropentyl)thio]nonane is a chemical compound with the molecular formula C14H24F5IS and a molecular weight of 446.3 g/mol. It is an intermediate used in the synthesis of various pharmaceutical compounds, including 6-Keto Fulvestrant, which is an impurity of the breast cancer medication Fulvestrant.
Preparation Methods
The synthesis of 1-Iodo-9-[(4,4,5,5,5-pentafluoropentyl)thio]nonane typically involves the activation of 4,4,5,5,5-pentafluoro-1-pentanol with a sulfonate leaving group. This activated compound is then displaced selectively by the sulfur atom in 9-mercapto-1-nonanol to form 9-[(4,4,5,5,5-pentafluoropentyl)thio]-1-nonanol. This intermediate is subsequently converted into a bromide and coupled with the steroid portion to make fulvestrant .
Chemical Reactions Analysis
1-Iodo-9-[(4,4,5,5,5-pentafluoropentyl)thio]nonane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as bromine, to form compounds like 1-bromo-9-[(4,4,5,5,5-pentafluoropentyl)thio]nonane.
Oxidation and Reduction Reactions: The sulfur atom in the compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Iodo-9-[(4,4,5,5,5-pentafluoropentyl)thio]nonane is primarily used as an intermediate in the synthesis of pharmaceutical compounds. It is involved in the production of 6-Keto Fulvestrant, an impurity of the breast cancer medication Fulvestrant. The compound’s unique structure makes it valuable in medicinal chemistry for the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 1-Iodo-9-[(4,4,5,5,5-pentafluoropentyl)thio]nonane involves its role as an intermediate in the synthesis of other compounds. It does not have a direct mechanism of action but contributes to the formation of active pharmaceutical ingredients. The molecular targets and pathways involved depend on the final pharmaceutical compound synthesized using this intermediate.
Comparison with Similar Compounds
Similar compounds to 1-Iodo-9-[(4,4,5,5,5-pentafluoropentyl)thio]nonane include:
1-Bromo-9-[(4,4,5,5,5-pentafluoropentyl)thio]nonane: This compound is similar in structure but has a bromine atom instead of iodine.
9-[(4,4,5,5,5-Pentafluoropentyl)thio]nonanol: This compound has a hydroxyl group instead of an iodine atom.
The uniqueness of this compound lies in its specific use as an intermediate in the synthesis of pharmaceutical compounds, particularly in the production of Fulvestrant impurities.
Properties
Molecular Formula |
C14H24F5IS |
|---|---|
Molecular Weight |
446.30 g/mol |
IUPAC Name |
1-iodo-9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonane |
InChI |
InChI=1S/C14H24F5IS/c15-13(16,14(17,18)19)9-8-12-21-11-7-5-3-1-2-4-6-10-20/h1-12H2 |
InChI Key |
RHCLPIUNVFKQPI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCSCCCC(C(F)(F)F)(F)F)CCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



